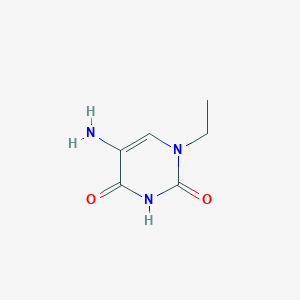
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H15ClO4S and a molecular weight of 290.76 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of oxan-2-ylmethanol with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while electrophilic aromatic substitution with bromine would yield a brominated benzene derivative .
Scientific Research Applications
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of molecules. This reactivity is utilized in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonyl chloride: Similar in structure but lacks the oxan-2-ylmethoxy group.
4-(Methoxymethoxy)benzene-1-sulfonyl chloride: Similar but with a methoxymethoxy group instead of oxan-2-ylmethoxy.
Uniqueness
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the oxan-2-ylmethoxy group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C12H15ClO4S |
|---|---|
Molecular Weight |
290.76 g/mol |
IUPAC Name |
4-(oxan-2-ylmethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H15ClO4S/c13-18(14,15)12-6-4-10(5-7-12)17-9-11-3-1-2-8-16-11/h4-7,11H,1-3,8-9H2 |
InChI Key |
AJNILXDSSHBYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
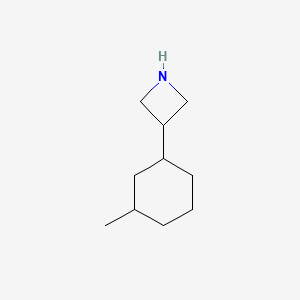
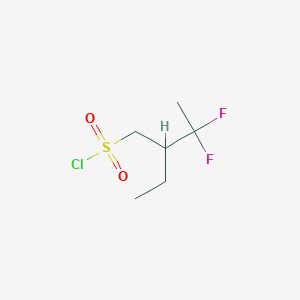
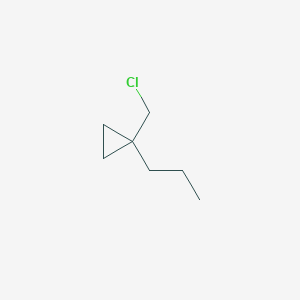
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)



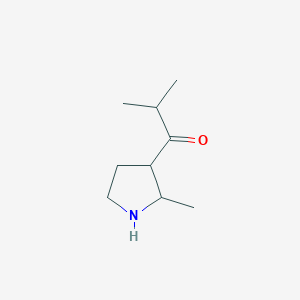
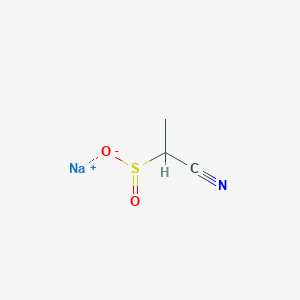

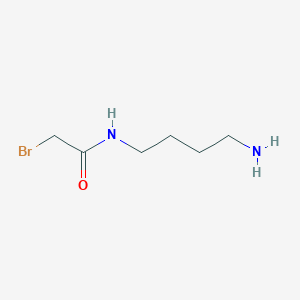
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
